Chlorofluoroacetic acid
Overview
Description
Chlorofluoroacetic acid (CFA) is a chemical compound with the molecular formula C2H2ClFO2 . It is used for research and development purposes .
Synthesis Analysis
CFA can be synthesized using various methods. For instance, it has been used in the preparation of chlorofluoroacetic acid derivatives for the analysis of chiral alcohols . Another study reported the use of chlorofluoroacetic acid in the Ugi multi-component reaction for the rapid synthesis of dipeptidic CFA derivatives .Molecular Structure Analysis
The molecular structure of CFA consists of carbon, hydrogen, chlorine, fluorine, and oxygen atoms . The molecular weight is approximately 112.488 Da .Chemical Reactions Analysis
CFA has been used in various chemical reactions. For example, it has been used in the preparation of chlorofluoroacetic acid derivatives for the analysis of chiral alcohols . Another study reported the use of CFA in the Ugi multi-component reaction for the rapid synthesis of dipeptidic CFA derivatives .Physical And Chemical Properties Analysis
CFA is a liquid with a molecular weight of approximately 112.488 Da . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Antiviral Agent Development
CFA has been utilized in the development of antiviral agents, particularly as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro). The Mpro is essential for viral replication, making it a prime target for drug development. Researchers have employed CFA to create chlorofluoroacetamide (CFA) derivatives, which have shown significant inhibitory activity against Mpro. The use of CFA allows for rapid synthesis and structure-activity relationship studies, aiding in the optimization of potential therapeutic compounds .
Nephrotoxicity Studies
In toxicological sciences, CFA has been studied for its nephrotoxic effects. It is an inhibitor of pyruvate dehydrogenase kinase and has been observed to cause renal proximal tubular damage in rats. Understanding the nephrotoxicity of CFA is crucial for assessing the safety of related compounds and for the development of treatments for conditions such as lactic acidosis .
Stereochemistry in Organic Synthesis
CFA serves as a highly versatile derivatizing agent in organic chemistry. It is used for the assignment of stereochemistry to esters of chiral alcohols. By forming derivatives with CFA, researchers can determine the absolute configuration of chiral centers in complex molecules, which is fundamental for the synthesis of enantiopure compounds .
Enzyme Inhibition
CFA is known to inhibit enzymes that are pivotal in metabolic pathways. For instance, it inhibits glutathione transferase zeta, which plays a role in the biotransformation of various compounds. This property makes CFA a valuable tool for studying enzyme functions and for designing enzyme inhibitors that can be used as drugs or in biochemical research .
Environmental Impact Assessment
Due to its presence in municipal drinking water supplies as a byproduct of chlorination, CFA is of interest in environmental studies. Research on its biotransformation and potential toxic effects contributes to the assessment of the environmental impact of water treatment processes and the development of safer alternatives .
Fluorine Chemistry
CFA is an important compound in fluorine chemistry, where it is used to introduce fluorine atoms into organic molecules. The unique properties of fluorine make such compounds valuable in pharmaceuticals, agrochemicals, and materials science. CFA’s reactivity allows for the exploration of novel fluorinated structures with potential applications in various industries .
Analytical Chemistry
In analytical chemistry, CFA can be used as a reagent for the detection and quantification of specific substances. Its reactivity with different functional groups makes it suitable for developing sensitive and selective analytical methods, which are essential for quality control and research in chemistry and biochemistry .
Mechanism of Action
Target of Action
Chlorofluoroacetic acid (CFA) primarily targets the 3C-like protease (3CLpro) , a cysteine protease essential for viral replication . This protease is a promising target for COVID-19 treatment .
Mode of Action
CFA acts as a covalent inhibitor for 3CLpro . It possesses a chlorofluoroacetamide (CFA) warhead that enables covalent modification of 3CLpro . This covalent modification is crucial for both binding affinity and the rate of irreversible inactivation of 3CLpro .
Biochemical Pathways
CFA, along with Dichloroacetic acid (DCA) and Difluoroacetic acid (DFA), are inhibitors of pyruvate dehydrogenase kinase . This enzyme plays a key role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl-CoA, a critical step in cellular respiration . CFA is biotransformed by glutathione transferase zeta (GSTZ1-1) .
Pharmacokinetics
It’s known that cfa is a strong antiviral agent and has sufficient pharmacokinetics properties . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CFA.
Result of Action
CFA’s action results in the inhibition of the 3CLpro, thereby blocking the replication of the virus . In addition, CFA has been found to cause nephrotoxicity in rats . Rats given a single dose of CFA developed polyuria, glycosuria, and renal proximal tubular damage .
Safety and Hazards
CFA is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
While specific future directions for CFA were not found in the search results, it is worth noting that research into similar compounds continues to be a topic of interest . For instance, per- and polyfluoroalkyl substances, which include many types of anthropogenic chemicals, have been the subject of extensive research due to their unique physiochemical properties .
properties
IUPAC Name |
2-chloro-2-fluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIKZDFUXGHTHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870547 | |
Record name | Chlorofluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
471-44-3 | |
Record name | Chlorofluoroacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorofluoroacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 471-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorofluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(fluoro)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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